molecular formula C7H7BrO2S B3225347 3-(3-Bromothiophen-2-yl)propanoic acid CAS No. 1247800-38-9

3-(3-Bromothiophen-2-yl)propanoic acid

Cat. No.: B3225347
CAS No.: 1247800-38-9
M. Wt: 235.10
InChI Key: BKUHZTRYWRRUTA-UHFFFAOYSA-N
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Description

3-(3-Bromothiophen-2-yl)propanoic acid is an organic compound with the molecular formula C7H7BrO2S and a molecular weight of 235.1 g/mol It is a derivative of thiophene, a sulfur-containing heterocycle, and features a bromine atom at the 3-position of the thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Bromothiophen-2-yl)propanoic acid typically involves the bromination of thiophene derivatives followed by carboxylation. One common method includes the bromination of 3-thiophenylpropanoic acid using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide . The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the regioselectivity of the bromination.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of safer and more environmentally friendly reagents and solvents is also a consideration in industrial settings.

Chemical Reactions Analysis

Types of Reactions

3-(3-Bromothiophen-2-yl)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution Products: Various substituted thiophene derivatives depending on the nucleophile used.

    Oxidation Products: Thiophene sulfoxides or sulfones.

    Reduction Products: Thiophene alcohols or aldehydes.

    Esters: Thiophene esters with different alkyl groups.

Scientific Research Applications

3-(3-Bromothiophen-2-yl)propanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(3-Bromothiophen-2-yl)propanoic acid depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations due to the presence of the bromine atom and the carboxylic acid group. In biological systems, its mechanism of action would involve interactions with molecular targets such as enzymes or receptors, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Bromothiophen-3-yl)propanoic acid
  • 3-(4-Bromothiophen-2-yl)propanoic acid
  • 3-(3-Chlorothiophen-2-yl)propanoic acid

Uniqueness

3-(3-Bromothiophen-2-yl)propanoic acid is unique due to the specific positioning of the bromine atom on the thiophene ring, which influences its reactivity and the types of reactions it can undergo. This positional isomerism can lead to differences in the physical and chemical properties, as well as the biological activities of the compound compared to its analogs.

Properties

IUPAC Name

3-(3-bromothiophen-2-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrO2S/c8-5-3-4-11-6(5)1-2-7(9)10/h3-4H,1-2H2,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKUHZTRYWRRUTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1Br)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1247800-38-9
Record name 3-(3-bromothiophen-2-yl)propanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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